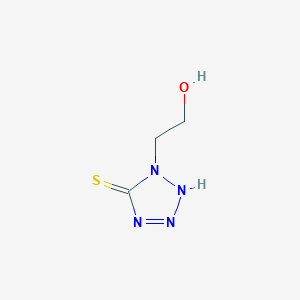

2-(5-Mercaptotetrazole-1-yl)ethanol

Descripción general

Descripción

Métodos De Preparación

The preparation of Flomoxef Impurity 11 involves synthetic routes that typically include the use of intermediates such as (6R,7R)-3-(chloromethyl)-3-cephem-4-carboxylic acid derivatives . The reaction conditions often involve the use of specific reagents and catalysts to ensure the correct formation of the impurity. Industrial production methods may vary, but they generally follow stringent protocols to maintain the purity and quality of the final product .

Análisis De Reacciones Químicas

Flomoxef Impurity 11 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1. Drug Development and Synthesis

2-(5-Mercaptotetrazole-1-yl)ethanol is primarily utilized as an intermediate in the synthesis of beta-lactam antibiotics, such as Flomoxef. Its role involves the inhibition of vitamin K-dependent glutamylcarboxylase, which is crucial in the carboxylation of glutamic acid residues on proteins involved in blood clotting. This mechanism suggests potential implications in anticoagulant therapies.

2. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens, including bacteria and fungi. For instance, it has shown effectiveness against Candida albicans, suggesting its potential as an antifungal agent. The mechanism of action typically involves the inhibition of bacterial cell wall synthesis, leading to cell lysis.

Agrochemical Applications

Due to its stability and compatibility with various solvents, this compound is also employed in agrochemical formulations. It serves as an active ingredient in plant protection products, enhancing the efficacy of pesticides and herbicides by improving their solubility and stability under environmental conditions .

Industrial Applications

1. Corrosion Inhibition

This compound is recognized for its effectiveness as a corrosion inhibitor in metalworking fluids and lubricants. Its ability to form protective layers on metal surfaces helps prevent oxidation and prolongs the lifespan of machinery .

2. Material Science

In materials science, this compound is explored for its potential in developing new materials with enhanced properties, such as improved thermal stability and mechanical strength. Its thiol group can participate in various chemical reactions, making it useful for synthesizing novel polymeric materials .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition at varying concentrations, highlighting its potential as an alternative antimicrobial agent.

Case Study 2: Corrosion Inhibition

Research conducted on the application of this compound in metalworking fluids showed a reduction in corrosion rates by up to 50% compared to conventional inhibitors. The study concluded that the compound's unique properties make it suitable for industrial applications where metal protection is critical .

Mecanismo De Acción

The mechanism of action of Flomoxef Impurity 11 is not well-documented. it is believed to interact with molecular targets similar to those of Flomoxef, which inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins. This leads to the disruption of cell wall formation and ultimately bacterial cell death .

Comparación Con Compuestos Similares

Flomoxef Impurity 11 can be compared with other impurities and related compounds in the Flomoxef synthesis process. Similar compounds include:

- Flomoxef Impurity 1

- Flomoxef Impurity 2

- Flomoxef Impurity 3

These compounds share structural similarities but differ in their specific chemical properties and potential impacts on the final product .

Actividad Biológica

2-(5-Mercaptotetrazole-1-yl)ethanol, also known as Flomoxef Impurity 11, is a compound with significant biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article explores its biological activity, including its mechanisms, biochemical interactions, and implications in various biological systems.

- Chemical Formula : C₃H₆N₄OS

- Molecular Weight : 146.17 g/mol

- CAS Number : 56610-81-2

The primary mode of action for this compound involves its inhibitory effect on vitamin K-dependent glutamylcarboxylase . This enzyme is crucial for the carboxylation of glutamic acid residues in vitamin K-dependent proteins, which are essential for blood coagulation and other physiological processes.

Inhibition of Glutamylcarboxylase

- Target Enzyme : Vitamin K-dependent glutamylcarboxylase

- Effect : Inhibition leads to decreased carboxylation of proteins involved in the coagulation cascade, potentially affecting blood clotting mechanisms.

Biochemical Pathways

The interaction of this compound with glutamylcarboxylase can disrupt several biochemical pathways:

- Blood Clotting Cascade : Alterations in protein function due to insufficient carboxylation can lead to impaired coagulation.

- Cell Signaling : The compound may modulate various signaling pathways by affecting protein stability and function.

Pharmacokinetics

The compound exhibits solubility in solvents such as DMSO and methanol, which facilitates its use in laboratory settings. Its stability under inert conditions suggests that it can be effectively utilized in various experimental designs.

Biological Studies and Case Findings

Research studies have demonstrated the biological effects of this compound across different models:

In Vitro Studies

- Cell Line Experiments : The compound has been shown to influence cell viability and proliferation in various cancer cell lines, indicating potential anti-cancer properties.

- Enzyme Activity Assays : Inhibitory assays confirm that this compound effectively reduces the activity of glutamylcarboxylase, leading to significant changes in cellular metabolism .

In Vivo Studies

Animal model studies have indicated that varying dosages of the compound affect clotting times and overall hemostatic function. Lower doses are effective without significant adverse effects, suggesting a therapeutic window for potential clinical applications.

Summary of Research Findings

Propiedades

IUPAC Name |

1-(2-hydroxyethyl)-2H-tetrazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4OS/c8-2-1-7-3(9)4-5-6-7/h8H,1-2H2,(H,4,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKYUEQRWYGVUKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N1C(=S)N=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00437877 | |

| Record name | 1-(2-Hydroxyethyl)-1,2-dihydro-5H-tetrazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56610-81-2 | |

| Record name | 1,2-Dihydro-1-(2-hydroxyethyl)-5H-tetrazole-5-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56610-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Hydroxyethyl)-1,2-dihydro-5H-tetrazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.